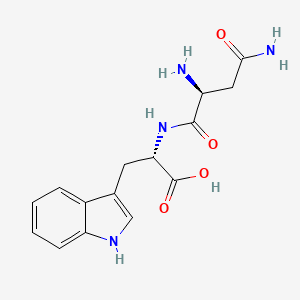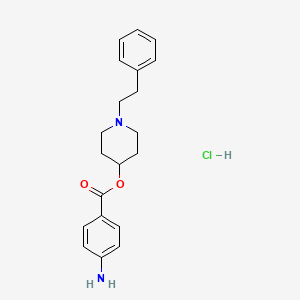
Asparaginyl-Tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Asparaginyl-Tryptophan is a dipeptide composed of the amino acids asparagine and tryptophan
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Asparaginyl-Tryptophan typically involves the coupling of asparagine and tryptophan using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Asparaginyl-Tryptophan can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidation products.
Reduction: Reduction reactions may target the amide bonds or side chains of the amino acids.
Substitution: Substitution reactions can occur at the side chains of asparagine or tryptophan, leading to modified derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine, while substitution reactions can produce various modified peptides with altered functional groups.
科学的研究の応用
Asparaginyl-Tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: this compound is investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Research explores its potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide with specific biological effects.
Industry: It is utilized in the development of novel biomaterials and as a component in various biochemical assays.
作用機序
The mechanism of action of Asparaginyl-Tryptophan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and modulating biological processes. For instance, the tryptophan residue may interact with aromatic amino acid-binding sites, while the asparagine residue can form hydrogen bonds with polar groups in proteins.
類似化合物との比較
Similar Compounds
Asparaginyl-Phenylalanine: Similar to Asparaginyl-Tryptophan but with phenylalanine instead of tryptophan.
Asparaginyl-Tyrosine: Contains tyrosine in place of tryptophan, offering different chemical properties.
Asparaginyl-Leucine: Features leucine, providing insights into the effects of hydrophobic residues.
Uniqueness
This compound is unique due to the presence of tryptophan, an aromatic amino acid with distinct chemical and biological properties. This uniqueness makes it valuable for studying specific interactions and reactions that are not possible with other dipeptides.
特性
CAS番号 |
74105-03-6 |
|---|---|
分子式 |
C15H18N4O4 |
分子量 |
318.33 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C15H18N4O4/c16-10(6-13(17)20)14(21)19-12(15(22)23)5-8-7-18-11-4-2-1-3-9(8)11/h1-4,7,10,12,18H,5-6,16H2,(H2,17,20)(H,19,21)(H,22,23)/t10-,12-/m0/s1 |
InChIキー |
RGGVDKVXLBOLNS-JQWIXIFHSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)





![2-[(Dodecylamino)methyl]phenol](/img/structure/B14436988.png)

![1,7-Dioxaspiro[5.5]undec-2-ene](/img/structure/B14437003.png)


![N-(8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide](/img/structure/B14437025.png)
![[(4-tert-Butyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14437030.png)
